molecular formula C10H14ClN3 B1365385 6-chloro-N-cyclohexylpyrazin-2-amine CAS No. 642459-26-5

6-chloro-N-cyclohexylpyrazin-2-amine

Cat. No.: B1365385
CAS No.: 642459-26-5
M. Wt: 211.69 g/mol
InChI Key: OSOXULWILQPIFK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-chloro-N-cyclohexylpyrazin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor for certain enzymes, reducing their activity and altering the metabolic flux within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors . By binding to these molecules, this compound can inhibit or activate their function, leading to changes in cellular processes. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus reducing the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may cause adverse effects such as cellular toxicity or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit an enzyme involved in a critical metabolic pathway, resulting in the accumulation or depletion of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, binding to transport proteins may facilitate the movement of this compound across cellular membranes, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within specific subcellular compartments can significantly impact its biochemical and cellular effects .

Preparation Methods

6-chloro-N-cyclohexylpyrazin-2-amine can be synthesized through the reaction of 2,6-dichloropyrazine with cyclohexylamine . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6-position of the pyrazine ring is replaced by the cyclohexylamine group.

Chemical Reactions Analysis

6-chloro-N-cyclohexylpyrazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific nucleophile or acylating agent used in the reaction.

Scientific Research Applications

Comparison with Similar Compounds

6-chloro-N-cyclohexylpyrazin-2-amine can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-cyclohexylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOXULWILQPIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440361
Record name 6-Chloro-N-cyclohexylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642459-26-5
Record name 6-Chloro-N-cyclohexylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was prepared according to Example 1 from 2,6-dichloropyrazine and cyclohexylamine.
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